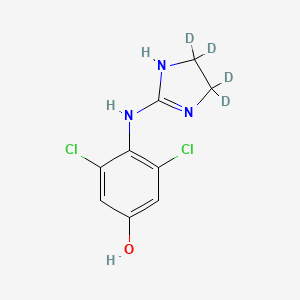

4-Hydroxy Clonidine-d4

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

3,5-dichloro-4-[(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)amino]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2N3O/c10-6-3-5(15)4-7(11)8(6)14-9-12-1-2-13-9/h3-4,15H,1-2H2,(H2,12,13,14)/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTWBRPXHGAXREI-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)NC2=C(C=C(C=C2Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N=C(N1)NC2=C(C=C(C=C2Cl)O)Cl)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675927 | |

| Record name | 3,5-Dichloro-4-{[(4,4,5,5-~2~H_4_)-4,5-dihydro-1H-imidazol-2-yl]amino}phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189988-05-3 | |

| Record name | 3,5-Dichloro-4-{[(4,4,5,5-~2~H_4_)-4,5-dihydro-1H-imidazol-2-yl]amino}phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Hydroxy Clonidine-d4 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Hydroxy Clonidine-d4, a critical tool in the research and development of clonidine (B47849) and related compounds. This document details its chemical properties, its primary application as an internal standard in bioanalytical methods, and provides a representative experimental protocol for its use.

Introduction

This compound is the deuterium-labeled analogue of 4-hydroxy clonidine, the primary metabolite of the antihypertensive drug, clonidine. The incorporation of four deuterium (B1214612) atoms into the imidazoline (B1206853) ring provides a mass shift that makes it an ideal internal standard for quantitative analysis using mass spectrometry. Its use significantly improves the accuracy and precision of bioanalytical methods by correcting for variations in sample preparation and instrument response. This guide will explore the technical details of its application in a research setting.

Core Properties and Specifications

This compound is a stable, isotopically labeled compound essential for pharmacokinetic, metabolic, and therapeutic drug monitoring studies of clonidine. Below is a summary of its key chemical and physical properties.

| Property | Value |

| Chemical Name | 3,5-dichloro-4-[(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)amino]phenol |

| Synonyms | p-Hydroxyclonidine-d4, 4-OH-Clonidine-d4 |

| CAS Number | 1189988-05-3 |

| Molecular Formula | C₉H₅D₄Cl₂N₃O |

| Molecular Weight | Approximately 250.12 g/mol |

| Unlabeled CAS Number | 57101-48-1 |

| Isotopic Purity | Typically ≥98% |

| Chemical Purity | Typically ≥98% |

| Appearance | White to off-white solid |

| Storage Conditions | 2-8°C in a well-closed container, protected from light |

Role in Research: The Internal Standard

In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for reliable results. This compound serves as an ideal IS for the analysis of clonidine and its metabolite, 4-hydroxy clonidine, for several reasons:

-

Similar Physicochemical Properties: Being structurally almost identical to the analyte (4-hydroxy clonidine), it behaves similarly during sample extraction, chromatographic separation, and ionization.

-

Mass Differentiation: The four deuterium atoms provide a clear mass difference of 4 Da, allowing for distinct detection by the mass spectrometer without interfering with the analyte's signal.

-

Co-elution: It typically co-elutes with the unlabeled analyte, ensuring that any matrix effects or fluctuations in instrument performance affect both the analyte and the IS equally.

By adding a known amount of this compound to each sample, the ratio of the analyte's peak area to the IS's peak area can be used to accurately calculate the analyte's concentration, thereby compensating for potential errors during the analytical process.

Metabolic Pathway of Clonidine

Clonidine is primarily metabolized in the liver to inactive metabolites, with the main pathway being 4-hydroxylation. This reaction is catalyzed by several cytochrome P450 enzymes, with CYP2D6 playing a major role. Understanding this pathway is essential for interpreting pharmacokinetic data and the significance of quantifying 4-hydroxy clonidine.

Metabolic conversion of Clonidine to 4-Hydroxy Clonidine.

Representative Experimental Protocol: Quantification of Clonidine and 4-Hydroxy Clonidine in Human Plasma using LC-MS/MS

This section provides a detailed, representative protocol for the simultaneous quantification of clonidine and 4-hydroxy clonidine in human plasma using this compound as an internal standard. This protocol is based on established bioanalytical methods for clonidine and best practices in LC-MS/MS assay development.

Materials and Reagents

-

Clonidine reference standard

-

4-Hydroxy Clonidine reference standard

-

This compound internal standard

-

HPLC-grade methanol (B129727), acetonitrile (B52724), and water

-

Formic acid (≥98%)

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

Polypropylene microcentrifuge tubes (1.5 mL)

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards and the internal standard in methanol to prepare individual stock solutions of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the clonidine and 4-hydroxy clonidine stock solutions in 50:50 (v/v) methanol:water to create a series of combined working solutions for the calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (100 ng/mL of this compound) to each tube and vortex briefly.

-

Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (see below) and vortex.

-

Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

| Parameter | Recommended Conditions |

| LC System | High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate at 5% B for 2 minutes. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Clonidine: 230.0 → 213.04-Hydroxy Clonidine: 246.0 → 229.0 (representative)This compound: 250.0 → 233.0 (representative) |

| Ion Source Temperature | 500°C |

| Ion Spray Voltage | 5500 V |

Note: MRM transitions for 4-Hydroxy Clonidine and its deuterated form are representative and should be optimized for the specific instrument used.

Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators.

-

Use a weighted (e.g., 1/x²) linear regression to fit the calibration curve.

-

Determine the concentration of the analytes in the QC and unknown samples from the calibration curve.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of clonidine and its metabolite using this compound.

Bioanalytical workflow for clonidine and its metabolite.

Conclusion

This compound is an indispensable tool for researchers and scientists in the field of drug development and clinical pharmacology. Its use as an internal standard in LC-MS/MS methods ensures the generation of high-quality, reliable quantitative data for clonidine and its primary metabolite. The detailed information and representative protocol provided in this guide are intended to support the design and execution of robust bioanalytical assays, ultimately contributing to a better understanding of the pharmacokinetics and metabolism of clonidine.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-Hydroxy Clonidine-d4: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of this compound. This deuterated analog of a key clonidine (B47849) metabolite is primarily utilized as an internal standard in analytical and pharmacokinetic research.

Core Chemical Properties

This compound is the deuterium-labeled form of 4-Hydroxy Clonidine, which is a metabolite of the antihypertensive drug Clonidine.[1] The incorporation of four deuterium (B1214612) atoms into the molecule provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based quantification of Clonidine and its metabolites in biological samples.[2][3]

Identification and Nomenclature

| Identifier | Value |

| CAS Number | 1189988-05-3[2][4][5][6][7] |

| IUPAC Name | 3,5-dichloro-4-[(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)amino]phenol[4][5] |

| Synonyms | 3,5-Dichloro-4-[(4,5-dihydro-1H-imidazol-2-yl-d4)amino]phenol, p-Hydroxyclonidine-d4, ST 666-d4[2][7] |

| Unlabelled CAS | 57101-48-1[4] |

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₉D₄H₅Cl₂N₃O | LGC Standards[4] |

| Molecular Weight | 250.12 g/mol | Veeprho, Pharmaffiliates[2][7] |

| Exact Mass | 249.0373743 Da | PubChem[5] |

| XLogP3 | 1.5 | PubChem[5] |

| Hydrogen Bond Donor Count | 3 | PubChem[5] |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Topological Polar Surface Area | 68.9 Ų | PubChem |

Chemical Structure

The chemical structure of this compound consists of a dichlorophenol ring linked to a deuterated dihydro-1H-imidazol-2-ylamino group. The deuterium atoms are located on the imidazoline (B1206853) ring at positions 4 and 5.

-

SMILES: [2H]C1([2H])NC(=NC1([2H])[2H])Nc2c(Cl)cc(O)cc2Cl[4]

-

InChI: InChI=1S/C9H9Cl2N3O/c10-6-3-5(15)4-7(11)8(6)14-9-12-1-2-13-9/h3-4,15H,1-2H2,(H2,12,13,14)/i1D2,2D2[4][5]

-

InChIKey: NTWBRPXHGAXREI-LNLMKGTHSA-N[5]

Metabolism of the Parent Compound, Clonidine

Clonidine is metabolized in the liver to inactive metabolites, with 4-hydroxylation being a primary pathway.[8] This reaction is predominantly mediated by the cytochrome P450 enzyme CYP2D6, which accounts for approximately two-thirds of this metabolic activity in vitro.[9] Other P450 enzymes, including CYP1A2, CYP3A4, CYP1A1, and CYP3A5, also contribute to the formation of 4-hydroxyclonidine (B1212182) to a lesser extent.[8][9] The resulting metabolite, 4-hydroxyclonidine, is less lipophilic than the parent compound and does not readily cross the blood-brain barrier.[10]

Experimental Protocols and Applications

This compound is a critical tool for quantitative analysis in clinical and research settings.[3] Its primary application is as an internal standard (IS) for the quantification of clonidine and its metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[3]

Principle of Use as an Internal Standard

The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative mass spectrometry. The IS is added at a known concentration to both calibration standards and unknown samples prior to sample preparation. Because the deuterated standard is chemically identical to the analyte, it co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. The ratio of the analyte's signal to the IS signal is used for quantification, which corrects for variations in sample recovery and instrument response, thereby improving the accuracy and precision of the measurement.[2]

In Vitro Clonidine 4-Hydroxylation Assay

The following is a generalized protocol based on studies of clonidine metabolism.[9]

Objective: To determine the rate of 4-hydroxyclonidine formation from clonidine using human liver microsomes or recombinant P450 enzymes.

Materials:

-

Clonidine

-

This compound (for use as an internal standard in the analytical phase)

-

Pooled human liver microsomes (HLM) or cDNA-expressed P450 enzymes

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile or other suitable organic solvent for quenching the reaction

-

LC-MS/MS system

Procedure:

-

Incubation Preparation: Prepare incubation mixtures in microcentrifuge tubes on ice. Each mixture should contain the phosphate buffer, the enzyme source (HLM or specific P450 isoform), and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes) to bring them to temperature.

-

Initiation of Reaction: Initiate the metabolic reaction by adding clonidine (the substrate) to the mixtures. Vortex gently.

-

Incubation: Incubate at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of product formation.

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile. This will precipitate the proteins. Add the this compound internal standard at this stage.

-

Sample Preparation: Centrifuge the tubes to pellet the precipitated protein. Transfer the supernatant to a new tube or vial for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of 4-hydroxyclonidine formed. The ratio of the 4-hydroxyclonidine peak area to the this compound peak area is used to calculate the concentration of the metabolite.

References

- 1. scbt.com [scbt.com]

- 2. veeprho.com [veeprho.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | CAS 1189988-05-3 | LGC Standards [lgcstandards.com]

- 5. This compound | C9H9Cl2N3O | CID 46781748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Hydroxy Clonidine D4 | CAS No: 1189988-05-3 [aquigenbio.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. CYP2D6 Mediates 4-Hydroxylation of Clonidine In Vitro: Implication for Pregnancy-Induced Changes in Clonidine Clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. derangedphysiology.com [derangedphysiology.com]

An In-depth Technical Guide to the Synthesis and Characterization of 4-Hydroxy Clonidine-d4

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Hydroxy Clonidine-d4 is the stable isotope-labeled form of 4-Hydroxy Clonidine (B47849), the primary metabolite of the antihypertensive drug Clonidine. Its principal application is as an internal standard for the precise quantification of Clonidine and its metabolites in biological matrices during pharmacokinetic and therapeutic drug monitoring studies.[1][2] This document provides a comprehensive overview of this compound, including its biological formation, a conceptual synthesis pathway, detailed experimental protocols for its characterization, and its application in bioanalytical assays.

Biological Formation: The Metabolism of Clonidine

Clonidine is hepatically metabolized to several inactive metabolites, with the main reaction being 4-hydroxylation.[3][4] This metabolic process is primarily mediated by the cytochrome P450 enzyme CYP2D6, which accounts for approximately two-thirds of the activity.[5] Other contributing isoforms include CYP1A2, CYP3A4, CYP1A1, and CYP3A5.[4][5] The resulting metabolite, 4-Hydroxy Clonidine, is less lipophilic than the parent compound and does not readily cross the blood-brain barrier.[6]

Caption: Metabolic pathway of Clonidine to 4-Hydroxy Clonidine.

Conceptual Synthesis of this compound

A specific, publicly available synthesis protocol for this compound is not detailed in the literature, as it is often a custom-synthesized compound.[7] However, a logical synthetic route can be conceptualized based on known chemical principles for clonidine derivatives and stable isotope labeling. The proposed workflow involves the synthesis of a deuterated intermediate, which is then used to construct the final molecule.

Caption: A conceptual workflow for the synthesis of this compound.

Experimental Protocols

Hypothetical Synthesis Protocol

This protocol is a conceptual representation and has not been experimentally validated.

-

Synthesis of 2-Imidazolidinethione-d4:

-

To a solution of ethylenediamine-d4 in ethanol (B145695), add carbon disulfide dropwise at 0-5°C.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Heat the mixture to reflux for 4 hours.

-

Cool the solution and collect the precipitated product by filtration. Wash with cold ethanol and dry under vacuum.

-

-

S-Methylation of 2-Imidazolidinethione-d4:

-

Suspend the dried 2-imidazolidinethione-d4 in methanol.

-

Add methyl iodide and stir the mixture at room temperature for 6 hours.

-

Remove the solvent under reduced pressure to obtain the S-methylated intermediate.

-

-

Condensation and Cyclization:

-

Dissolve the S-methylated intermediate and 2,6-dichloro-4-aminophenol in a high-boiling point solvent such as toluene.

-

Heat the mixture to reflux for 24 hours, with removal of the methanethiol (B179389) byproduct.

-

Cool the reaction mixture and add aqueous hydrochloric acid.

-

Separate the aqueous layer, neutralize with a base (e.g., NaOH) to precipitate the free base of this compound.

-

Filter the precipitate, wash with water, and dry.

-

-

Purification:

-

Purify the crude product using column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Characterization Protocol: HPLC-MS/MS

This protocol describes a typical method for the characterization and quantification of this compound.

-

Chromatographic Conditions:

-

System: HPLC with a tandem mass spectrometer (LC-MS/MS).

-

Column: C18 reversed-phase column (e.g., Prontosil 120-5 C18 AQ, 5 µm).[8]

-

Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.[9]

-

-

Mass Spectrometry Conditions:

-

Ion Source: Electrospray Ionization (ESI), positive mode.

-

Monitoring Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Hypothetical):

-

Precursor Ion (Q1): m/z 250.0 (corresponding to [M+H]⁺ of this compound).

-

Product Ion (Q3): A characteristic fragment ion would be selected after initial infusion and fragmentation experiments.

-

-

Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in methanol.

-

Create a series of working standards by diluting the stock solution with the mobile phase.

-

Inject the standards to determine retention time and confirm mass transitions.

-

Data Presentation

Chemical and Physical Properties

The following table summarizes the key identifiers and computed properties for this compound.

| Property | Value | Reference(s) |

| CAS Number | 1189988-05-3 | [1][10] |

| IUPAC Name | 3,5-dichloro-4-[(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)amino]phenol | [10] |

| Molecular Formula | C₉D₄H₅Cl₂N₃O | [11] |

| Molecular Weight | 250.12 g/mol | [10] |

| Accurate Mass | 249.037 Da | [10] |

Expected Analytical Characterization Data

This table outlines the expected outcomes from standard analytical characterization techniques.

| Analysis Technique | Parameter | Expected Result |

| ¹H-NMR | Chemical Shifts | Signals corresponding to the aromatic and N-H protons. Absence or significant reduction of signals for the imidazoline ring protons compared to the non-deuterated analog. |

| ¹³C-NMR | Chemical Shifts | Signals corresponding to the carbon atoms in the molecule. |

| Mass Spectrometry (ESI+) | [M+H]⁺ | Expected m/z of ~250.0, which is 4 mass units higher than the non-deuterated 4-Hydroxy Clonidine (m/z ~246.1). |

| HPLC | Retention Time | A sharp, single peak under the specified chromatographic conditions. Retention time will be very close to that of the non-deuterated analog. |

| Purity (HPLC-UV) | Peak Area % | ≥98% |

Application in Bioanalytical Methods

The primary use of this compound is as an internal standard (IS) in bioanalytical methods to correct for variability during sample processing and analysis.[2] The workflow ensures accurate quantification of the target analyte (e.g., Clonidine) in complex matrices like plasma or urine.

Caption: Typical workflow for a bioanalytical assay using an internal standard.

Conclusion

This compound is an essential tool for researchers in drug development and clinical pharmacology. While its synthesis is a specialized process, its characterization relies on standard analytical techniques such as HPLC-MS/MS and NMR. Its role as an internal standard is critical for the development of robust and reliable bioanalytical methods required to understand the pharmacokinetics of Clonidine, ensuring data accuracy and integrity in both preclinical and clinical studies.

References

- 1. veeprho.com [veeprho.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Clonidine | C9H9Cl2N3 | CID 2803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. CYP2D6 Mediates 4-Hydroxylation of Clonidine In Vitro: Implication for Pregnancy-Induced Changes in Clonidine Clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. derangedphysiology.com [derangedphysiology.com]

- 7. This compound | CAS 1189988-05-3 | LGC Standards [lgcstandards.com]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound | C9H9Cl2N3O | CID 46781748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pharmaffiliates.com [pharmaffiliates.com]

The Role of 4-Hydroxy Clonidine-d4 in Advancing Pharmacokinetic Studies of Clonidine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Clonidine (B47849), a potent α2-adrenergic agonist, is a widely prescribed medication for hypertension and is increasingly utilized in other therapeutic areas such as attention deficit hyperactivity disorder (ADHD) and pain management. A thorough understanding of its pharmacokinetic profile is paramount for optimizing dosing regimens and ensuring patient safety. The primary metabolic pathway of clonidine involves its conversion to 4-hydroxy clonidine, a reaction predominantly catalyzed by the cytochrome P450 enzyme CYP2D6. Accurate and precise quantification of both the parent drug and its major metabolite in biological matrices is crucial for comprehensive pharmacokinetic assessment. This technical guide delves into the pivotal role of 4-Hydroxy Clonidine-d4 (B12397144) as an internal standard in the bioanalytical methods that underpin these critical studies.

The Essential Role of an Ideal Internal Standard

In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is indispensable for correcting for variability during sample preparation and analysis. An ideal IS should mimic the physicochemical properties of the analyte of interest as closely as possible. 4-Hydroxy Clonidine-d4, a stable isotope-labeled (SIL) analog of the primary metabolite of clonidine, represents the gold standard for this purpose.[1] Its near-identical chemical structure and properties ensure that it co-elutes with the unlabeled 4-hydroxy clonidine and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. The mass difference introduced by the deuterium (B1214612) atoms allows for their distinct detection, enabling highly accurate and precise quantification of the metabolite.

Pharmacokinetic Profile of Clonidine

Understanding the pharmacokinetic parameters of clonidine is essential for interpreting the data generated from studies utilizing this compound. The disposition of clonidine can be described by a two-compartment open model.[2] Following oral administration, clonidine is well absorbed, with peak plasma concentrations reached within 1 to 3 hours.[3] The drug exhibits a rapid distribution phase and a subsequent elimination phase. Key pharmacokinetic parameters for clonidine following a single oral dose are summarized in the table below.

| Pharmacokinetic Parameter | Value (Mean ± SD) | Reference |

| Cmax (ng/mL) | 6.16 ± 0.32 | [4] |

| Tmax (hr) | 30.12 ± 0.86 | [4] |

| AUC0–t (ng/mLhr) | 290.37 ± 1.13 | [4] |

| AUC0–∞ (ng/mLhr) | 350.17 ± 1.98 | [4] |

| t1/2 (hr) | 120.12 ± 1.90 | [4] |

| Plasma Clearance (mL/min/kg) | 4.6 | [2] |

| Bioavailability (%) | 70 - 80 | [3] |

| Protein Binding (%) | 20 - 40 |

Table 1: Pharmacokinetic parameters of clonidine hydrochloride after a single oral dose.[2][3][4]

Metabolic Pathway of Clonidine

The primary metabolic transformation of clonidine is its hydroxylation to 4-hydroxy clonidine. This biotransformation is predominantly carried out by the hepatic enzyme CYP2D6, with minor contributions from CYP1A2 and CYP3A family enzymes.[5][6] This metabolic step is a critical determinant of clonidine's clearance from the body.

Experimental Protocol: Simultaneous Quantification of Clonidine and 4-Hydroxy Clonidine

The following protocol outlines a robust LC-MS/MS method for the simultaneous determination of clonidine and its metabolite, 4-hydroxy clonidine, in human plasma. This method is based on established bioanalytical procedures and highlights the integration of this compound as the internal standard for the metabolite.

Sample Preparation (Solid-Phase Extraction)

-

To 100 µL of human plasma, add the internal standard solution containing clonidine-d4 and this compound.

-

Vortex the samples for 30 seconds.

-

Load the samples onto a pre-conditioned solid-phase extraction (SPE) cartridge.

-

Wash the cartridge with an appropriate buffer to remove interferences.

-

Elute the analytes and internal standards with an organic solvent mixture.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., Inertsil ODS-3, 4 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol |

| Gradient | Optimized for separation of clonidine and 4-hydroxy clonidine |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 10 µL |

Mass Spectrometry Conditions

| Parameter | Condition |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Clonidine: m/z 230.0 → 213.0Clonidine-d4: m/z 234.0 → 217.04-Hydroxy Clonidine: m/z 246.0 → 229.0this compound: m/z 250.0 → 233.0 |

| Ion Spray Voltage | 4000 V |

| Temperature | 250°C |

Table 2: Exemplary LC-MS/MS parameters for the analysis of clonidine and 4-hydroxy clonidine.[7][8]

Conclusion

The use of this compound as an internal standard is a critical component of modern bioanalytical methods for the pharmacokinetic evaluation of clonidine. Its stable isotope-labeled nature ensures the highest degree of accuracy and precision in the quantification of the primary metabolite, 4-hydroxy clonidine. By employing robust and validated LC-MS/MS methods that incorporate this ideal internal standard, researchers and drug development professionals can obtain high-quality pharmacokinetic data. This, in turn, facilitates a deeper understanding of clonidine's absorption, distribution, metabolism, and excretion, ultimately leading to safer and more effective therapeutic applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pharmacokinetics of clonidine and its relation to the hypotensive effect in patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. researchgate.net [researchgate.net]

- 5. Clonidine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Validation of a HPLC/MS Method for Simultaneous Quantification of Clonidine, Morphine and its Metabolites in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of Clonidine Hydrochloride in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

The Gold Standard: An In-depth Technical Guide to the Use of Deuterated Internal Standards

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical research, particularly within drug development and clinical trials, the demand for the highest levels of accuracy and precision in quantitative analysis is non-negotiable. The use of deuterated internal standards in conjunction with mass spectrometry has become the gold standard for achieving this, providing a robust framework for reliable bioanalysis. This technical guide offers a comprehensive exploration of the core principles, practical applications, and critical considerations for leveraging deuterated internal standards to ensure data integrity and regulatory compliance.

Core Principles: The "Perfect" Mimic

In quantitative mass spectrometry, an internal standard (IS) is essential for correcting analytical variability. An ideal internal standard co-elutes with the analyte of interest and experiences identical effects during sample preparation, chromatography, and ionization, thereby compensating for variations in sample processing, injection volume, and instrument response.[1] Deuterated internal standards are isotopically labeled analogs of an analyte where one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable isotope of hydrogen.[2]

Their chemical behavior is nearly identical to the unlabeled analyte, yet they are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer.[1] This near-identical chemical nature ensures they effectively track the analyte throughout the entire analytical process, from extraction to detection.[3][4] The use of a stable isotope-labeled internal standard, such as a deuterated analog, is a cornerstone of isotope dilution mass spectrometry (IDMS), a powerful technique for accurate quantification.[4][5]

Advantages of Deuterated Internal Standards

The superiority of deuterated internal standards over structural analogs is well-documented, primarily in their ability to compensate for matrix effects—the suppression or enhancement of ionization caused by co-eluting components of the biological matrix.[6]

Key Advantages Include:

-

Enhanced Accuracy and Precision : By closely mimicking the analyte, deuterated standards provide superior normalization for variations in extraction recovery, matrix effects, and instrument response.[7]

-

Improved Robustness : Methods employing deuterated standards are generally more rugged and reproducible, leading to lower rejection rates for analytical runs.[3]

-

Regulatory Acceptance : Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) advocate for the use of stable isotope-labeled internal standards in bioanalytical method validation.[6][7]

Data Presentation: Performance Comparison

The quantitative advantages of using deuterated internal standards are evident when comparing key validation parameters against those obtained using non-deuterated (analog) internal standards.

| Parameter | Deuterated Internal Standard | Non-Deuterated (Analog) Internal Standard | Key Findings & References |

| Matrix Effect Compensation | Excellent: Co-elution ensures similar ionization suppression/enhancement. | Variable: Differences in retention time and physicochemical properties can lead to differential matrix effects. | Deuterated standards more effectively normalize for variability in plasma and the presence of co-medications.[6] |

| Precision (%CV) | Typically ≤ 15% | Can exceed 15%, especially in complex matrices. | Studies consistently show lower coefficients of variation (%CV) for quality control samples when using deuterated standards.[5] |

| Accuracy (%Bias) | Typically within ±15% | May show significant bias due to inconsistent recovery and matrix effects. | The closer physicochemical match of deuterated standards leads to more accurate quantification.[5] |

| Recovery Correction | Excellent: Similar extraction efficiency to the analyte. | Variable: Differences in properties can lead to inconsistent recovery.[3] | Deuterated standards mirror the analyte's behavior during sample preparation.[1] |

Experimental Protocols

Rigorous and well-documented experimental protocols are fundamental to the successful implementation of deuterated internal standards in a regulated bioanalytical workflow.

Sample Preparation Methodologies

The goal of sample preparation is to extract the analyte and internal standard from the biological matrix while removing interfering components.

3.1.1. Protein Precipitation (PPT)

This is a rapid and simple method for removing the majority of proteins from plasma or serum samples.

-

Protocol:

-

Aliquot 100 µL of the biological sample (e.g., human plasma) into a microcentrifuge tube.

-

Add a small volume (e.g., 10-25 µL) of the deuterated internal standard working solution at a known concentration and briefly vortex.[4]

-

Add 300 µL of cold acetonitrile (B52724) (containing 0.1% formic acid, if required for analyte stability) to precipitate the proteins.[8]

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.[8]

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[8]

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[2][8]

-

3.1.2. Liquid-Liquid Extraction (LLE)

LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[9]

-

Protocol:

-

To a suitable tube, add the biological sample, the deuterated internal standard, and a buffer to adjust the pH.[10]

-

Add an immiscible organic solvent (e.g., methyl tert-butyl ether, ethyl acetate). The choice of solvent depends on the analyte's properties.[9]

-

Vigorously mix the two phases to facilitate the transfer of the analyte and internal standard into the organic phase.[10]

-

Centrifuge to achieve complete phase separation.[10]

-

Transfer the organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.[10]

-

3.1.3. Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that can provide cleaner extracts than PPT or LLE.[11]

-

Protocol:

-

Conditioning: Pass a strong organic solvent (e.g., methanol) through the SPE sorbent to activate it.

-

Equilibration: Flush the sorbent with a solvent that mimics the sample matrix (e.g., water or buffer) to prepare it for sample loading.

-

Sample Loading: Load the pre-treated sample (to which the deuterated internal standard has been added) onto the sorbent at a controlled flow rate.

-

Washing: Wash the sorbent with a solvent of intermediate strength to remove matrix interferences without eluting the analyte and internal standard.

-

Elution: Elute the analyte and internal standard with a strong organic solvent.

-

Post-Elution Processing: The eluate may be evaporated and reconstituted in a suitable solvent for analysis.

-

Bioanalytical Method Validation

A full validation of a bioanalytical method using a deuterated internal standard should be performed according to regulatory guidelines such as the ICH M10.[7][12]

Key Validation Experiments:

-

Matrix Effect Evaluation :

-

Objective : To assess the impact of matrix components on the ionization of the analyte and the deuterated internal standard.[7]

-

Protocol :

-

Prepare three sets of samples:

-

Set A: Analyte and deuterated IS in a neat solution (e.g., mobile phase).

-

Set B: Blank matrix extract spiked with the analyte and deuterated IS at the same concentrations as Set A.

-

Set C: Blank matrix from at least six different sources, spiked with the analyte and deuterated IS, and then subjected to the full extraction procedure.[7]

-

-

Analyze all sets by LC-MS/MS.

-

The matrix factor (MF) is calculated by comparing the peak areas in the presence and absence of the matrix. The IS-normalized MF is then calculated.

-

-

Acceptance Criteria : The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤ 15%.[7]

-

-

Stability Assessment :

-

Objective : To evaluate the stability of the analyte and deuterated internal standard under various conditions.[7]

-

Protocol : Assess stability in stock solutions and in the biological matrix under conditions mimicking sample handling and storage, including freeze-thaw cycles, short-term (bench-top) stability, and long-term storage.[7]

-

Acceptance Criteria : The mean concentration of the stability samples should be within ±15% of the nominal concentration.[7]

-

-

Crosstalk Evaluation :

-

Objective : To ensure that the signal from the analyte does not interfere with the deuterated IS, and vice versa.[7]

-

Protocol :

-

Prepare two sets of samples:

-

Set 1: Blank matrix spiked with the analyte at the Upper Limit of Quantification (ULOQ) without the deuterated IS.

-

Set 2: Blank matrix spiked with the deuterated IS at its working concentration without the analyte.[7]

-

-

Analyze the samples and monitor the respective mass transitions.

-

-

Acceptance Criteria : In Set 1, the response at the retention time of the deuterated IS should be ≤ 5% of the IS response in a blank sample spiked with the IS. In Set 2, the response at the retention time of the analyte should be ≤ 20% of the analyte response at the Lower Limit of Quantification (LLOQ).[7]

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: A typical bioanalytical workflow using a deuterated internal standard.

Caption: The principle of Isotope Dilution Mass Spectrometry (IDMS).

Potential Challenges and Considerations

While deuterated internal standards are the preferred choice, they are not without potential limitations.

-

Deuterium Isotope Effect : The substitution of hydrogen with the heavier deuterium can sometimes lead to a slight difference in chromatographic retention time between the deuterated standard and the native analyte.[13] This can be problematic if the shift is significant enough to cause differential matrix effects.[13] The magnitude of the shift is often proportional to the number of deuterium atoms.[13]

-

Isotopic Instability : Deuterium atoms at certain positions in a molecule (e.g., on heteroatoms like oxygen or nitrogen) can be susceptible to back-exchange with hydrogen from the solvent. This can compromise the integrity of the internal standard.[3] Careful selection of the deuteration site is crucial.

-

Cost and Availability : Custom synthesis of deuterated standards can be expensive and time-consuming compared to commercially available analog standards.[1]

Conclusion

Deuterated internal standards are an indispensable tool in modern bioanalysis, providing the foundation for accurate, precise, and robust quantitative methods.[2] Their ability to closely mimic the behavior of the analyte throughout the analytical process makes them superior to other types of internal standards, particularly in the complex matrices encountered in drug development. A thorough understanding of their properties, coupled with rigorous method validation, is essential for their successful implementation in both research and regulated environments, ultimately ensuring the generation of high-quality data to support critical decision-making in the pharmaceutical industry.[1]

References

- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Liquid-liquid extraction [scioninstruments.com]

- 10. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. ema.europa.eu [ema.europa.eu]

- 13. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Application of 4-Hydroxy Clonidine-d4 in Therapeutic Drug Monitoring

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for the therapeutic drug monitoring (TDM) of clonidine (B47849), with a specific focus on the role and application of its deuterated metabolite, 4-Hydroxy Clonidine-d4, as an internal standard in quantitative bioanalysis.

Introduction: Clonidine and the Imperative for Therapeutic Drug Monitoring

Clonidine is a potent centrally acting α2-adrenergic agonist used in the treatment of hypertension, attention deficit hyperactivity disorder (ADHD), and certain pain conditions. Given its narrow therapeutic window and the significant inter-individual variability in its pharmacokinetics, therapeutic drug monitoring (TDM) is a critical tool for optimizing dosing regimens, ensuring efficacy, and minimizing the risk of adverse effects. The therapeutic plasma concentration for its antihypertensive effect is generally considered to be between 0.2 and 2.0 ng/mL.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for TDM due to its high sensitivity, specificity, and throughput. A key element in achieving accurate and precise quantification with LC-MS/MS is the use of an appropriate internal standard (IS). Stable isotope-labeled (SIL) internal standards are considered the ideal choice as they share near-identical physicochemical properties with the analyte, allowing them to effectively compensate for variations in sample preparation and matrix effects.

The Role of this compound as an Internal Standard

This compound is the deuterium-labeled version of 4-hydroxyclonidine (B1212182), the primary metabolite of clonidine.[1][2] In principle, a stable isotope-labeled metabolite like this compound can serve as an excellent internal standard for the quantification of the parent drug, clonidine. This is because it is expected to have similar chromatographic behavior and ionization efficiency to the analyte of interest, while being distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer. The use of a SIL-IS is crucial for correcting matrix effects and improving the precision and accuracy of the bioanalytical method.[3]

While this compound is commercially available for this purpose, a review of current scientific literature indicates that its direct application in published TDM methods is not yet widely documented. The most commonly reported stable isotope-labeled internal standard for clonidine quantification is Clonidine-d4 .[4] The methodologies and principles outlined in this guide are based on the extensive data available for clonidine analysis using a deuterated internal standard and are directly translatable to the development and validation of an assay using this compound.

Clonidine Metabolism and Pharmacokinetics

Understanding the metabolic fate of clonidine is essential for interpreting TDM results. Clonidine is partially metabolized in the liver, with approximately 50% of an absorbed dose being metabolized. The primary metabolic pathway is hydroxylation of the aromatic ring to form 4-hydroxyclonidine.[4][5] This reaction is catalyzed by several cytochrome P450 enzymes, including CYP2D6, CYP1A2, and CYP3A4.[4][5] The resulting 4-hydroxyclonidine metabolite is considered pharmacologically inactive as its polarity prevents it from significantly crossing the blood-brain barrier.[5][6]

Quantitative Analysis of Clonidine by LC-MS/MS

The following sections detail the methodologies for the quantitative analysis of clonidine in biological matrices, primarily plasma or serum, using LC-MS/MS with a deuterated internal standard.

Data Presentation: Summary of Method Performance

The table below summarizes quantitative data from various published LC-MS/MS methods for clonidine, demonstrating the typical performance characteristics of such assays.

| Parameter | Range of Reported Values | Internal Standard Used | Matrix | Citations |

| Linearity Range | 0.01 - 10.0 ng/mL | Not Specified | Human Plasma | [6] |

| 0.15 - 50 µg/L (ng/mL) | Clonidine-d4 | Human Serum | [4] | |

| 0.25 - 100 ng/mL | Clonidine-d4 | Human Plasma | [3] | |

| 50 - 2500 pg/mL | Not Specified | Human Plasma | [7] | |

| Lower Limit of Quantification (LLOQ) | 0.01 ng/mL | Not Specified | Human Plasma | [6] |

| 0.1 µg/L (ng/mL) | Clonidine-d4 | Human Serum | [4] | |

| 0.25 ng/mL | Clonidine-d4 | Human Plasma | [3] | |

| Intra-day Precision (%RSD) | ≤ 9.6% | Clonidine-d4 | Human Serum | [4] |

| ≤ 15% | Clonidine-d4 | Human Plasma | [3] | |

| Inter-day Precision (%RSD) | ≤ 10.0% | Clonidine-d4 | Human Serum | [4] |

| ≤ 15% | Clonidine-d4 | Human Plasma | [3] | |

| Accuracy | Within ± 4.9% (Intra-day) | Clonidine-d4 | Human Serum | [4] |

| Within ± 1.8% (Inter-day) | Clonidine-d4 | Human Serum | [4] | |

| 101.0% - 108.9% (Inter-day) | Clonidine-d4 | Human Plasma | [3] | |

| Extraction Recovery | ≥ 79% | Clonidine-d4 | Human Plasma | [3] |

Experimental Protocols

The following is a representative, detailed protocol synthesized from common practices in published literature for the analysis of clonidine in human plasma.

4.2.1 Materials and Reagents

-

Clonidine reference standard

-

This compound (or Clonidine-d4) internal standard

-

HPLC-grade acetonitrile (B52724), methanol, and water

-

Formic acid (LC-MS grade)

-

Human plasma (drug-free) for calibration standards and quality controls

4.2.2 Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma sample, calibrator, or quality control into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (e.g., this compound in methanol).

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 85:15 water:acetonitrile with 0.1% formic acid).

-

Vortex briefly and centrifuge again to pellet any remaining particulates.

-

Transfer the final extract to an autosampler vial for LC-MS/MS analysis.

4.2.3 Liquid Chromatography Conditions

-

HPLC System: Agilent 1200 series or equivalent

-

Column: Thermo Electron BetaBasic C4 (100mm x 3mm, 5µm) or equivalent C18 column[4]

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 350 µL/min[4]

-

Injection Volume: 10-20 µL

-

Column Temperature: 40°C

-

Gradient: Isocratic elution with 15% Mobile Phase B for 5 minutes is often sufficient.[4]

4.2.4 Mass Spectrometry Conditions

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Thermo TSQ Quantum, Sciex API series)

-

Ionization Source: Electrospray Ionization (ESI), positive mode

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Ion Spray Voltage: +4000 to +5500 V

-

Source Temperature: 400-500°C

MRM Transitions: The selection of appropriate precursor and product ions is critical for the specificity of the assay.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Note |

| Clonidine | 230.2 | 213.1 | Commonly reported transition |

| Clonidine-d4 | 234.2 | 217.1 | Representative transition |

| 4-Hydroxy Clonidine (Predicted) | 246.1 | 229.1 | Predicted based on +16 Da for hydroxylation and same neutral loss |

| This compound (Predicted) | 250.1 | 229.1 | Predicted based on +4 Da on precursor and same fragmentation |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for the TDM of clonidine using LC-MS/MS.

Principle of Stable Isotope Dilution

This diagram illustrates the core principle of using a stable isotope-labeled internal standard to ensure accurate quantification.

Conclusion

The therapeutic drug monitoring of clonidine is essential for personalized medicine, and LC-MS/MS provides the necessary sensitivity and specificity for this purpose. The use of a stable isotope-labeled internal standard is paramount for achieving reliable and accurate results. While this compound is an appropriate candidate for this role, its application is not yet widely documented in the literature. However, the well-established methods using Clonidine-d4 provide a robust framework for any laboratory seeking to develop and validate a TDM assay for clonidine. The protocols, performance data, and principles outlined in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and bioanalysis.

References

- 1. Liquid chromatography tandem mass spectrometry method for the quantification of clonidine with LLOQ of 10 pg/mL in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Discovery of 4-Hydroxyclonidine: A Technical Guide to a Key Clonidine Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clonidine (B47849), a potent α2-adrenergic receptor agonist, is a widely prescribed medication for hypertension and is increasingly used for other conditions such as attention deficit hyperactivity disorder (ADHD) and opioid withdrawal. Understanding its metabolic fate is crucial for a comprehensive pharmacological profile and for predicting potential drug-drug interactions. While a significant portion of clonidine is excreted unchanged, a notable fraction undergoes hepatic metabolism. This technical guide provides an in-depth exploration of the discovery and characterization of its major metabolite, 4-hydroxyclonidine (B1212182). The formation of this metabolite is primarily mediated by the polymorphic cytochrome P450 enzyme, CYP2D6, a finding with significant clinical implications.[1] This document will detail the experimental methodologies, present key quantitative data, and visualize the metabolic and signaling pathways involved.

Data Presentation

Table 1: In Vitro Formation of 4-Hydroxyclonidine by Human Cytochrome P450 Isoforms

| P450 Isoform | Formation Rate (pmol/nmol P450/min) |

| CYP2D6 | 5.88 ± 3.27 |

| CYP1A2 | 2.74 ± 0.10 |

| CYP3A4 | 2.21 ± 0.12 |

| CYP1A1 | 1.74 ± 0.08 |

| CYP3A5 | 0.48 ± 0.06 |

Data from in vitro studies with cDNA-expressed P450 enzymes.

Table 2: Contribution of P450 Isoforms to Clonidine 4-Hydroxylation in Human Liver Microsomes (HLM)

| Inhibitor | Target Isoform | Inhibition of 4-Hydroxyclonidine Formation (%) |

| Quinidine (100 nM) | CYP2D6 | 66.9 ± 1.6 |

| Ketoconazole (5 µM) | CYP3A | 22.6 ± 3.0 |

| Furafylline (20 µM) | CYP1A2 | 14.5 ± 1.5 |

Selective inhibition studies in pooled human liver microsomes at a clonidine concentration of 1 µM.

Table 3: Michaelis-Menten Kinetics of Clonidine 4-Hydroxylation

| Enzyme Source | Km (µM) | Vmax |

| Pooled Human Liver Microsomes (HLM) | 23.0 ± 2.6 | 52.1 ± 2.1 pmol/nmol P450/min |

| Recombinant CYP2D6 | 10.3 ± 0.7 | 26.1 ± 0.5 nmol/nmol P450/min |

Experimental Protocols

In Vitro Clonidine Metabolism in Human Liver Microsomes

Objective: To identify the cytochrome P450 isoforms responsible for the 4-hydroxylation of clonidine.

Materials:

-

Pooled human liver microsomes (HLM) or cDNA-expressed recombinant P450 enzymes (Supersomes).

-

Clonidine.

-

4-hydroxyclonidine and 4-hydroxyclonidine-d4 (internal standard).

-

0.1 M Potassium phosphate (B84403) buffer (pH 7.4).

-

NADPH.

-

Methanol (B129727) (ice-cold).

-

Selective P450 inhibitors (Quinidine, Ketoconazole, Furafylline).

-

Microcentrifuge tubes (2 ml).

-

Shaking water bath (37°C).

-

Centrifuge.

Procedure:

-

Add either 0.1 mg of microsomal protein or 0.02 mg of recombinant enzyme to a 2 ml microcentrifuge tube containing 0.1 M potassium phosphate buffer (pH 7.4).

-

Place the tubes in a 37°C shaking water bath.

-

Add clonidine (dissolved in methanol, final concentration <0.5% v/v) to initiate a 5-minute preincubation period.

-

Initiate the metabolic reaction by adding 1 mM NADPH. The final incubation volume should be 200 µl.

-

Allow the reaction to proceed for 60 minutes for HLM or 30 minutes for Supersomes.

-

Terminate the reaction by adding an equal volume of ice-cold methanol.

-

Vortex the samples and place them on ice.

-

Centrifuge the samples at 13,000 x g for 5 minutes to pellet the protein.

-

Transfer the supernatant for LC-MS/MS analysis.

For Inhibition Studies:

-

The selective inhibitors are added to the microsomal incubation mixture prior to the addition of clonidine.

LC-MS/MS Quantification of 4-Hydroxyclonidine

Objective: To quantify the formation of 4-hydroxyclonidine in in vitro metabolism samples.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system.

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Materials:

-

Supernatant from the in vitro metabolism assay.

-

4-hydroxyclonidine calibration standards (0.5–100 ng).

-

Methanol containing internal standards (clonidine-d4 and 4-hydroxyclonidine-d4).

Procedure:

-

To the supernatant from the microsomal reaction, add 40 µl of methanol containing 1 ng of each internal standard.

-

Vortex the samples.

-

Inject the supernatant directly onto the HPLC column.

-

Perform chromatographic separation (details of the column and mobile phase composition are method-dependent but generally involve reverse-phase chromatography).

-

Detect and quantify the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode. The following mass-to-charge (m/z) transitions are monitored:

-

Clonidine: m/z 230

-

Clonidine-d4: m/z 236

-

4-hydroxyclonidine: m/z 246

-

4-hydroxyclonidine-d4: m/z 252

-

-

Quantify the amount of 4-hydroxyclonidine formed by comparing its peak area to that of the internal standard and referencing the calibration curve.

Visualizations

Metabolic Pathway of Clonidine to 4-Hydroxyclonidine

Caption: Metabolic conversion of clonidine to 4-hydroxyclonidine in the liver.

Experimental Workflow for Identifying Clonidine Metabolizing Enzymes

Caption: Workflow for the in vitro analysis of clonidine metabolism.

Clonidine Signaling Pathway via α2-Adrenergic Receptor

Caption: Simplified signaling cascade of clonidine at the presynaptic α2-adrenergic receptor.

Discussion

The discovery that 4-hydroxyclonidine is the primary metabolite of clonidine and that its formation is predominantly catalyzed by CYP2D6 has significant implications for clinical practice.[1] CYP2D6 is a highly polymorphic enzyme, and individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers. This genetic variability can lead to inter-individual differences in clonidine clearance, potentially affecting both efficacy and adverse effect profiles. For instance, the increased nonrenal clearance of clonidine observed during pregnancy may be explained by the up-regulation of CYP2D6 activity during gestation.

Pharmacologically, 4-hydroxyclonidine is an α2A agonist, similar to its parent compound. However, it is more polar and does not readily cross the blood-brain barrier.[2][3] Consequently, it is not believed to contribute significantly to the central antihypertensive and sedative effects of clonidine.[2][3] This suggests that the therapeutic effects of clonidine are primarily driven by the parent drug.

Conclusion

The identification and characterization of 4-hydroxyclonidine as a major metabolite of clonidine, formed predominantly by CYP2D6, represents a critical step in understanding the complete pharmacology of this important drug. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in drug metabolism and development. Further in vivo studies are warranted to fully elucidate the clinical impact of CYP2D6 polymorphism on clonidine disposition and response. This knowledge will aid in the development of personalized medicine approaches for clonidine therapy, optimizing treatment outcomes for diverse patient populations.

References

An In-depth Technical Guide to the Isotopic Labeling of Clonidine and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling of clonidine (B47849), a potent antihypertensive agent, and its metabolites. The use of isotopically labeled compounds is indispensable for the accurate study of a drug's absorption, distribution, metabolism, and excretion (ADME) properties, as well as for receptor binding assays and as internal standards in quantitative analysis. This document details the synthesis of labeled clonidine, its metabolic pathways, and the analytical methods used for its detection and quantification.

Introduction to Isotopic Labeling of Clonidine

Isotopic labeling involves the incorporation of a stable or radioactive isotope into a molecule of interest. For clonidine, the most commonly used isotopes are Carbon-14 (¹⁴C), Tritium (B154650) (³H), and Deuterium (B1214612) (²H or D).

-

Carbon-14 (¹⁴C): A beta-emitter with a long half-life, ¹⁴C is the gold standard for quantitative drug metabolism and mass balance studies. Its incorporation at a metabolically stable position ensures that the radiolabel tracks the drug and its metabolites throughout the body.

-

Tritium (³H): Another beta-emitter, tritium offers higher specific activity than ¹⁴C, making it ideal for sensitive applications such as receptor binding assays.[1][2]

-

Deuterium (²H): A stable isotope, deuterated clonidine (e.g., clonidine-d₄) is primarily used as an internal standard in mass spectrometry-based quantitative bioanalysis.[3][4] Its use corrects for variations in sample preparation and instrument response, leading to highly accurate and precise measurements.

Metabolic Pathways of Clonidine

The metabolism of clonidine is not extensive in humans, with a significant portion of the drug excreted unchanged.[5] However, several metabolites have been identified, primarily formed through two main pathways: hydroxylation of the phenyl ring and cleavage of the imidazolidine (B613845) ring.[6] Studies in dogs using ¹⁴C-clonidine have identified six key radioactive substances in urine.[6]

The major metabolites identified are:

-

p-Hydroxyclonidine

-

Dichlorophenylguanidine

-

1-(2,6-dichloro-4-hydroxyphenyl)-guanidine

-

2-[(2,6-dichlorophenyl)-imino]-imidazolidine-4-one

-

2-[(2,6-dichloro-4-hydroxyphenyl)-imino]-imidazolidine-4-one[6]

The primary enzyme responsible for the 4-hydroxylation of clonidine is from the cytochrome P450 family.[5]

Synthesis of Isotopically Labeled Clonidine

The synthesis of isotopically labeled clonidine requires specialized techniques to incorporate the desired isotope efficiently and at a specific position within the molecule.

General Synthesis of Clonidine Hydrochloride

A common method for the synthesis of unlabeled clonidine hydrochloride involves the reaction of 2,6-dichloroaniline (B118687) with 1-acetyl-2-imidazolidone in the presence of phosphorus oxychloride, followed by treatment with methanol (B129727) and hydrochloric acid.[7][8]

Reaction Scheme:

-

Condensation: 2,6-dichloroaniline + 1-acetyl-2-imidazolidone --(POCl₃)--> Intermediate

-

Hydrolysis & Salt Formation: Intermediate --(1. Methanol, 2. HCl)--> 2-(2,6-dichlorophenylamino)-2-imidazoline hydrochloride (Clonidine HCl)

This general scheme can be adapted for the introduction of isotopes by using labeled starting materials.

Synthesis of Deuterated Clonidine (Clonidine-d₄)

Deuterium-labeled clonidine is typically synthesized to serve as an internal standard for quantitative mass spectrometry. The deuterium atoms are usually incorporated into the imidazoline (B1206853) ring.

Experimental Protocol Outline:

-

Starting Material: The synthesis would likely start from a deuterated precursor such as ethylene-d₄-diamine.

-

Ring Formation: The deuterated diamine would be reacted with a suitable reagent to form the deuterated imidazolidine ring structure, which is then coupled with the 2,6-dichlorophenyl moiety.

-

Purification: The final product is purified by recrystallization or chromatography to ensure high chemical and isotopic purity.

Synthesis of Tritiated Clonidine ([³H]-Clonidine)

Tritiated clonidine is essential for receptor binding studies due to its high specific activity. A common method for tritium labeling is catalytic dehalogenation of a suitable precursor with tritium gas.

Experimental Protocol Outline:

-

Precursor Synthesis: A halogenated precursor, such as 4-bromoclonidine, is synthesized.

-

Catalytic Tritiation: The bromo-precursor is subjected to catalytic reduction with tritium gas (³H₂) in the presence of a palladium catalyst (e.g., Pd/C). The bromine atom is replaced by a tritium atom.

-

Purification: The [³H]-clonidine is purified using High-Performance Liquid Chromatography (HPLC) to separate it from unlabeled and partially labeled molecules and any chemical impurities.

Synthesis of Carbon-14 Labeled Clonidine ([¹⁴C]-Clonidine)

¹⁴C-labeled clonidine is crucial for ADME and mass balance studies. The ¹⁴C label is typically introduced early in the synthesis, starting from a simple ¹⁴C-containing building block.

Experimental Protocol Outline:

-

Starting Material: The synthesis often begins with potassium cyanide-¹⁴C (K¹⁴CN).

-

Intermediate Synthesis: K¹⁴CN is used to synthesize a key intermediate, such as a labeled thiourea (B124793) derivative.

-

Ring Closure: The labeled intermediate is then cyclized to form the ¹⁴C-labeled imidazoline ring of clonidine.

-

Purification: The final product is rigorously purified to achieve high radiochemical purity, which is critical for regulatory studies.

Analytical Methodologies

The low therapeutic doses of clonidine result in very low concentrations in biological fluids (in the pg/mL to low ng/mL range), necessitating highly sensitive and selective analytical methods.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the quantification of clonidine. Due to the low volatility of clonidine, derivatization is often required to improve its chromatographic properties.

Experimental Protocol: GC-MS with Derivatization

-

Sample Preparation:

-

Derivatization:

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Use a capillary column (e.g., HP-5MS) for separation.[9]

-

Employ chemical ionization (CI) or electron impact (EI) ionization.

-

Monitor characteristic ions for the derivatized clonidine and the internal standard using Selected Ion Monitoring (SIM).[9]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most widely used technique for the quantification of clonidine in biological matrices due to its high sensitivity, specificity, and throughput.

Experimental Protocol: LC-MS/MS

-

Sample Preparation:

-

To a small volume of plasma (e.g., 100 µL), add the internal standard (clonidine-d₄).

-

Perform protein precipitation with acetonitrile (B52724) or methanol.[11]

-

Centrifuge and inject the supernatant into the LC-MS/MS system.

-

-

LC Separation:

-

Use a reverse-phase C18 or C8 column.

-

Employ an isocratic or gradient mobile phase, typically consisting of acetonitrile or methanol and water with a modifier like formic acid or ammonium (B1175870) acetate.

-

-

MS/MS Detection:

-

Use an electrospray ionization (ESI) source in positive ion mode.

-

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

Monitor specific precursor-to-product ion transitions for clonidine and the internal standard.

-

Table 1: Quantitative Data for Analytical Methods

| Parameter | GC-MS | LC-MS/MS |

| Internal Standard | Clonidine-d₄ | Clonidine-d₄ |

| Derivatization | Required (e.g., PFB derivative) | Not required |

| Lower Limit of Quantification (LLOQ) | 5 - 25 pg/mL[3][4] | 10 - 100 pg/mL[12] |

| Linearity Range | 25 - 1500 pg/mL[4] | 10 - 2000 pg/mL |

| Recovery | > 90%[4] | ~80-90% |

| Precision (RSD) | < 7%[3] | < 15% |

Applications and Experimental Workflows

Isotopically labeled clonidine is used in various studies to understand its pharmacology and pharmacokinetics.

Pharmacokinetic Studies

Pharmacokinetic studies track the concentration of a drug in the body over time. ¹⁴C-labeled clonidine is used for mass balance studies, while LC-MS/MS with a deuterated internal standard is used for concentration-time profiling.

References

- 1. The characteristics of [3H]-clonidine binding to an alpha-adrenoceptor in membranes from guinea-pig kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Binding of adrenergic ligands ([3H]clonidine and [3H]WB-4101) to multiple sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative measurement of clonidine in human plasma by combined gas chromatography/electron capture negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gas chromatographic/mass spectrometric determination of clonidine in body fluids. Application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. [Metabolic degradation of clonidine (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. RU2133247C1 - Method of synthesis of 2-(2,6-dichlorophenylamino)-2- -imidazoline hydrochloride - Google Patents [patents.google.com]

- 8. RU2652125C1 - Method of producing 2-(2,6-dichlorophenylamino)-2-imidazoline hydrochloride - Google Patents [patents.google.com]

- 9. master-analyse-controle-inscription.univ-lyon1.fr [master-analyse-controle-inscription.univ-lyon1.fr]

- 10. Determination and quantification of clonidine in human blood serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of Clonidine Hydrochloride in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Development of a Sensitive and Robust LC-MS/MS Method for the Quantification of Clonidine in Human Plasma Using a Deuterated Internal Standard

Application Note

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of clonidine (B47849) in human plasma. The method utilizes 4-Hydroxy Clonidine-d4 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. Sample preparation is streamlined using a simple protein precipitation technique, making it suitable for high-throughput analysis. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization mode. The method was validated over a linear range of 0.05 to 50 ng/mL and demonstrated excellent accuracy, precision, and recovery. This robust and reliable method is ideal for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving clonidine.

Introduction

Clonidine is a centrally acting alpha-2 adrenergic agonist used in the treatment of hypertension, attention deficit hyperactivity disorder (ADHD), and certain pain conditions.[1] Accurate and reliable quantification of clonidine in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments. This application note describes the development and validation of a sensitive LC-MS/MS method for the determination of clonidine in human plasma, employing this compound as an internal standard to correct for matrix effects and variability in sample processing.

Experimental

Materials and Reagents

-

Clonidine hydrochloride reference standard was purchased from Sigma-Aldrich.

-

This compound hydrochloride was obtained from a certified supplier.

-

HPLC-grade methanol (B129727), acetonitrile, and formic acid were procured from Fisher Scientific.

-

Ultrapure water was generated using a Milli-Q water purification system.

-

Human plasma was sourced from a certified blood bank.

Instrumentation

-

Liquid Chromatography: A Shimadzu Nexera X2 UHPLC system was used.

-

Mass Spectrometer: An AB Sciex Triple Quad™ 5500 mass spectrometer equipped with a Turbo V™ ion source was employed for detection.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Condition |

| Column | C18, 2.1 x 50 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Gradient | As described in Table 1 |

Table 1: Chromatographic Gradient

| Time (min) | %B |

| 0.00 | 10 |

| 1.50 | 90 |

| 2.50 | 90 |

| 2.51 | 10 |

| 4.00 | 10 |

Mass Spectrometry:

| Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI) |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

| Curtain Gas | 30 psi |

| Temperature | 500°C |

| IonSpray Voltage | 5500 V |

| MRM Transitions | As described in Table 2 |

Table 2: MRM Transitions and Compound Parameters

| Compound | Q1 (m/z) | Q3 (m/z) | DP (V) | EP (V) | CE (V) | CXP (V) |

| Clonidine | 230.0 | 213.0 | 60 | 10 | 35 | 12 |

| This compound | 250.0 | 233.0 | 65 | 10 | 38 | 14 |

DP: Declustering Potential, EP: Entrance Potential, CE: Collision Energy, CXP: Collision Cell Exit Potential

Protocols

Standard and Quality Control Sample Preparation

Stock solutions of clonidine (1 mg/mL) and this compound (1 mg/mL) were prepared in methanol. Working solutions were prepared by serial dilution of the stock solutions with 50:50 methanol:water. Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working solutions to achieve final concentrations ranging from 0.05 to 50 ng/mL.

Sample Preparation Protocol

-

Pipette 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution (100 ng/mL).

-

Add 300 µL of methanol containing 0.1% formic acid to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to an HPLC vial for analysis.

A simple protein precipitation method was employed for sample cleanup.[2][3][4]

Visualization of the Experimental Workflow

Caption: Sample preparation workflow for clonidine analysis.

Results and Discussion

Linearity and Sensitivity

The method demonstrated excellent linearity over the concentration range of 0.05 to 50 ng/mL for clonidine in human plasma. The coefficient of determination (r²) was consistently ≥ 0.998. The lower limit of quantification (LLOQ) was established at 0.05 ng/mL with a signal-to-noise ratio greater than 10.[2]

Accuracy and Precision